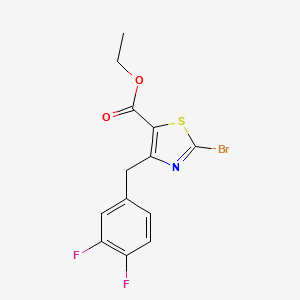

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate

Description

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is a thiazole derivative featuring a bromine atom at the 2-position, a 3,4-difluorobenzyl group at the 4-position, and an ethyl ester moiety at the 5-position. The thiazole core is a five-membered heterocycle with sulfur and nitrogen atoms, widely utilized in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding . The bromine atom at position 2 may serve as a reactive site for further functionalization, such as Suzuki couplings or nucleophilic substitutions .

Properties

Molecular Formula |

C13H10BrF2NO2S |

|---|---|

Molecular Weight |

362.19 g/mol |

IUPAC Name |

ethyl 2-bromo-4-[(3,4-difluorophenyl)methyl]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H10BrF2NO2S/c1-2-19-12(18)11-10(17-13(14)20-11)6-7-3-4-8(15)9(16)5-7/h3-5H,2,6H2,1H3 |

InChI Key |

JHMITUBTCRFWRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with the construction of the thiazole core followed by selective substitution at the 2- and 4-positions. The key steps include:

Formation of the thiazole ring : This is commonly achieved via cyclization reactions involving α-bromoketones or α-haloketones with thiourea or related sulfur-containing nucleophiles under controlled conditions.

Introduction of the 3,4-difluorobenzyl substituent at the 4-position : This is often accomplished by nucleophilic substitution or cross-coupling reactions using 3,4-difluorobenzyl halides or boronic acids.

Bromination at the 2-position of the thiazole ring : Selective bromination is performed using brominating agents such as N-bromosuccinimide (NBS) under mild temperatures to avoid over-bromination or side reactions.

Esterification at the 5-position : The carboxylate ester group is introduced or preserved throughout the synthesis, often via esterification or by using ethyl ester-containing precursors.

Representative Synthetic Route

A typical preparation method involves the following steps:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Reaction of α-bromoketone with thiourea in ethanol solvent, reflux at 60-70°C for 5-6 hours | Formation of thiazole core with ethyl ester at 5-position |

| 2 | Nucleophilic substitution | Reaction of thiazole intermediate with 3,4-difluorobenzyl bromide in presence of base (e.g., K2CO3) in acetonitrile or ethanol, reflux | Introduction of 3,4-difluorobenzyl group at 4-position |

| 3 | Bromination | Treatment with N-bromosuccinimide (NBS) in dichloromethane at 0-25°C | Selective bromination at 2-position of thiazole |

| 4 | Purification | Recrystallization or column chromatography | Isolation of pure this compound |

This sequence ensures regioselectivity and high yield of the target compound while maintaining functional group integrity.

Reaction Conditions and Optimization

Solvent and Temperature

Ethanol and acetonitrile are preferred solvents for cyclization and substitution steps due to their polarity and ability to dissolve both organic and inorganic reagents.

Reflux temperatures (60–100°C) facilitate efficient cyclization and substitution, while bromination is performed at lower temperatures (0–25°C) to control selectivity.

Catalysts and Bases

Bases such as potassium carbonate (K2CO3) or sodium carbonate are used to deprotonate intermediates and facilitate nucleophilic substitution reactions.

Acid catalysts (e.g., glacial acetic acid) may be employed during esterification steps to promote ester formation.

Reaction Time

Cyclization and substitution reactions typically require 4–12 hours under reflux.

Bromination is rapid, often completed within 1–2 hours under controlled temperature.

Yield and Purity

Optimized conditions yield the target compound in high purity (>95%) after purification.

Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion and purity.

Mechanistic Insights and Regioselectivity

Recent studies report base-promoted regioselective cyclization methods using alkyl 2-(methylthio)-2-thioxoacetates and active methylene isocyanides, enabling efficient synthesis of 2,5- and 4,5-disubstituted thiazoles under mild, metal-free conditions at room temperature. This approach highlights:

Regioselectivity : Controlled formation of substitution patterns at the 2- and 4-positions.

Mild conditions : Avoidance of harsh reagents and elevated temperatures.

Broad functional group tolerance : Allowing incorporation of various substituents such as 3,4-difluorobenzyl groups.

Density Functional Theory (DFT) mechanistic studies support the selective cyclization pathway, providing a theoretical basis for the observed regioselectivity and efficiency.

Comparative Analysis of Preparation Methods

| Feature | Traditional Multi-step Synthesis | Base-promoted Regioselective Cyclization (Recent) |

|---|---|---|

| Reaction Temperature | Moderate to high (60–100°C) | Mild, room temperature |

| Use of Metal Catalysts | Sometimes required (Pd for cross-coupling) | Metal-free |

| Regioselectivity Control | Achieved by stepwise substitution and bromination | Intrinsic to cyclization mechanism |

| Reaction Time | Several hours (4–12 h) | Rapid (minutes to hours) |

| Functional Group Compatibility | Moderate | Broad |

| Scale-up Potential | Established industrial processes available | Emerging methodology, scalable with optimization |

Purification and Characterization

Purification is achieved through recrystallization or chromatographic techniques to isolate the compound with high purity. Characterization methods include:

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns and chemical environment.

Infrared Spectroscopy (IR) : Detection of ester carbonyl (C=O) stretch near 1700 cm⁻¹ and C-Br vibrations.

Mass Spectrometry (MS) : Molecular weight confirmation.

X-ray Crystallography : Structural confirmation of regioselectivity and conformation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Solvent | Ethanol, acetonitrile | Polar solvents preferred |

| Temperature (Cyclization) | 60–70°C | Reflux conditions |

| Temperature (Bromination) | 0–25°C | Controlled to avoid over-bromination |

| Base | K2CO3, Na2CO3 | Facilitates nucleophilic substitution |

| Brominating Agent | N-bromosuccinimide (NBS) | Selective bromination at thiazole C2 |

| Reaction Time | 4–12 hours (cyclization/substitution) | Monitored by TLC/HPLC |

| Purification | Recrystallization, column chromatography | High purity isolation |

| Yield | Typically >80% under optimized conditions | Dependent on scale and purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, thiazole carboxylates, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to biological molecules. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts steric, electronic, and solubility properties:

- 3,4-Difluorobenzyl vs. Trifluoromethyl: The 3,4-difluorobenzyl group offers a planar aromatic system, which may improve binding to hydrophobic pockets in proteins or DNA minor grooves compared to the compact, electron-deficient trifluoromethyl group .

Variations at the 2-Position

The 2-position bromine in the target compound contrasts with other substituents:

Carboxylate Ester Variations

The ethyl ester at the 5-position is common among analogs, but alternative esters (e.g., methyl, isopropyl) could alter hydrolysis rates and bioavailability. For example:

- Ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate: Incorporates a bulky t-butyloxycarbonyl (Boc) group, which may protect against enzymatic degradation but reduce solubility .

Crystallographic and Hydrogen-Bonding Patterns

- Thiazole derivatives like Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate exhibit coplanar aromatic systems but lack intermolecular hydrogen bonds in crystal structures . The 3,4-difluorobenzyl group in the target compound may introduce unique packing motifs or halogen bonding .

Biological Activity

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique molecular structure that includes a bromine atom, two fluorine atoms, and an ethyl ester group. The compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H10BrF2NO2S |

| Molecular Weight | 362.19 g/mol |

| IUPAC Name | Ethyl 2-bromo-4-[(3,4-difluorophenyl)methyl]-1,3-thiazole-5-carboxylate |

| InChI Key | JHMITUBTCRFWRB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=C(C=C2)F)F |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity, allowing it to inhibit enzymes or disrupt cellular processes. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell functions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results are summarized in Table 1.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Apoptosis Induction

A notable study reported that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The results are illustrated in Figure 1.

Figure 1: Apoptosis Induction by this compound

Apoptosis Induction

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the thiazole ring or the substitution pattern on the benzene ring significantly influence the biological activity of this compound. For instance:

- Bromine Substitution : Enhances enzyme inhibition.

- Difluoro Group : Increases lipophilicity and membrane permeability.

These modifications are critical for optimizing the compound's efficacy as both an antimicrobial and anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.